(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

概要

説明

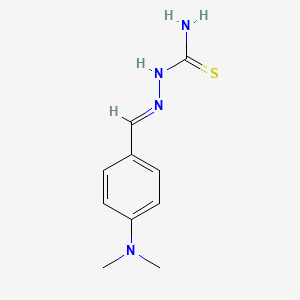

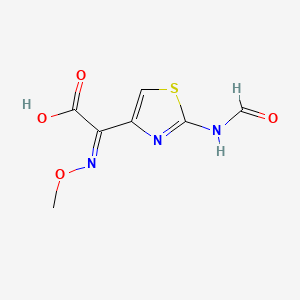

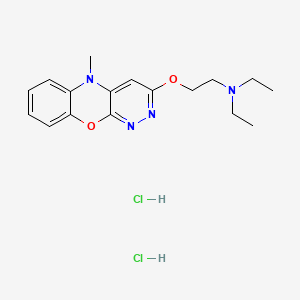

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate”, also known as Boc-protected methyl glutamate, is an important compound used in various scientific experiments. It has a molecular formula of C11H19NO4 and a molecular weight of 229.27 g/mol .

Molecular Structure Analysis

The InChI code for “(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” is 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” has a density of 1.097 g/cm3. Its boiling point is 334.3 °C at 760 mmHg . The compound is stored in a dry environment at 2-8°C .科学的研究の応用

Synthesis of Non-natural Amino Acids

A general method for the synthesis of enantiopure non-natural alpha-amino acids utilizes (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate as a key intermediate. The compound is derived from l-glutamic acid, leading to a variety of delta,epsilon-unsaturated alpha-amino acids, including the first synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).

Precursor for trans-4-Methylproline

The hydrogenation of a related compound, (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, under various catalyst/solvent systems yields a precursor for trans-4-methylproline. This process highlights the compound's role in synthesizing amino acid derivatives with specific stereochemistry (Nevalainen & Koskinen, 2001).

Material Science Applications

In material science, amino acid-based polyacetylenes were synthesized, leveraging amino acid-derived acetylene monomers, including derivatives of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. These monomers underwent polymerization to form polymers with potential applications in biocompatible materials and nanotechnology (Gao, Sanda, & Masuda, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXWRHACXBILLH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431587 | |

| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |

CAS RN |

89985-87-5 | |

| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)